molecular formula C15H19ClN4O2 B5015605 N-[(4-chlorophenyl)methyl]-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide CAS No. 5607-68-1

N-[(4-chlorophenyl)methyl]-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide

Cat. No.: B5015605
CAS No.: 5607-68-1
M. Wt: 322.79 g/mol
InChI Key: KOLAHBBOOPYOGB-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-N’-[(1-methylpiperidin-4-ylidene)amino]oxamide is a chemical compound with the molecular formula C15H19ClN4O2 and a molecular weight of 322.79 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group and a piperidinylidene group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-N’-[(1-methylpiperidin-4-ylidene)amino]oxamide typically involves the reaction of 4-chlorobenzylamine with 1-methylpiperidin-4-one in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N-[(4-chlorophenyl)methyl]-N’-[(1-methylpiperidin-4-ylidene)amino]oxamide involves large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-N’-[(1-methylpiperidin-4-ylidene)amino]oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N-[(4-chlorophenyl)methyl]-N’-[(1-methylpiperidin-4-ylidene)amino]oxamide include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of N-[(4-chlorophenyl)methyl]-N’-[(1-methylpiperidin-4-ylidene)amino]oxamide include oxidized derivatives, reduced derivatives, and substituted compounds, depending on the type of reaction and reagents used .

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-N’-[(1-methylpiperidin-4-ylidene)amino]oxamide involves its interaction with specific molecular targets and pathways within the cell. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(4-chlorophenyl)methyl]-N’-[(1-methylpiperidin-4-ylidene)amino]oxamide include:

Uniqueness

The uniqueness of N-[(4-chlorophenyl)methyl]-N’-[(1-methylpiperidin-4-ylidene)amino]oxamide lies in its specific structural features, such as the presence of both a chlorophenyl group and a piperidinylidene group. These features confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O2/c1-20-8-6-13(7-9-20)18-19-15(22)14(21)17-10-11-2-4-12(16)5-3-11/h2-5H,6-10H2,1H3,(H,17,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLAHBBOOPYOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386200
Record name N-[(4-chlorophenyl)methyl]-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5607-68-1
Record name N-[(4-chlorophenyl)methyl]-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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